molecular formula C16H30N2O3 B14867721 Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate

Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate

Cat. No.: B14867721
M. Wt: 298.42 g/mol
InChI Key: GADIDLUFQJHZAH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a tetrahydrofuran ring, a cyclohexyl group, and a tert-butyl carbamate moiety.

Preparation Methods

The synthesis of tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the final product . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Tert-butyl (2-(((tetrahydrofuran-2-yl)methyl)amino)cyclohexyl)carbamate can be compared with other carbamates such as:

    Tert-butyl (2-aminoethyl)carbamate: Similar in structure but lacks the tetrahydrofuran ring.

    Tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a tetrahydrofuran ring.

    Tert-butyl (4-methylpyridin-2-yl)carbamate: Features a pyridine ring in place of the cyclohexyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl N-[2-(oxolan-2-ylmethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-14-9-5-4-8-13(14)17-11-12-7-6-10-20-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)

InChI Key

GADIDLUFQJHZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NCC2CCCO2

Origin of Product

United States

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